5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-methyl-4-(piperidin-3-yl)pyrimidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted under acidic or basic conditions.
Substitution: Halogens, alkylating agents; often carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and biological activities.
Pyridin-2-yl pyrimidine derivatives: Compounds with comparable chemical properties and applications.
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
Uniqueness
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable compound for various research and development purposes .
Biological Activity
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure : The compound belongs to the pyrimidine family and features a piperidine moiety, which contributes to its biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1361114-34-2 |
Molecular Weight | 265.18 g/mol |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. Although detailed mechanisms are not fully elucidated, studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Binding : It is hypothesized to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
-
Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
Cell Line IC50 (µM) MCF-7 9.46 MDA-MB-231 11.73 - Antiviral Activity : There are indications that it may possess antiviral properties, although specific viral targets remain to be elucidated.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound significantly inhibited cell growth and induced apoptosis, with enhanced effects when used in combination with standard chemotherapy agents .
Study on Antimicrobial Properties
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential clinical applications .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Absorption : Initial findings suggest good oral bioavailability.
- Metabolism : The compound is metabolized primarily in the liver, with studies indicating moderate metabolic stability.
- Excretion : Predominantly excreted via renal pathways.
Properties
IUPAC Name |
5-methyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLVHGMXBYNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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